5-Acetylthiophene-2-boronic acid

描述

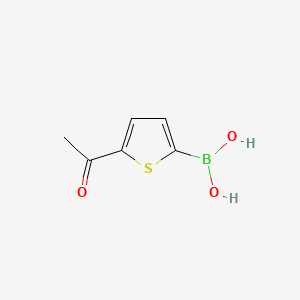

Structure

2D Structure

属性

IUPAC Name |

(5-acetylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMATSPQKWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399855 | |

| Record name | 5-Acetylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206551-43-1 | |

| Record name | 5-Acetylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Acetylthiophene 2 Boronic Acid

Direct Synthesis Approaches

Direct methods aim to introduce the boron-containing moiety in a single key step, though they may involve prior preparation of the starting material.

While the Paal-Knorr synthesis is a classical method for forming the thiophene (B33073) ring itself from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide, its direct application to form a thiophene boronic acid in one pot is not the standard approach. organic-chemistry.orgpharmaguideline.comwikipedia.orguobaghdad.edu.iq The Knorr synthesis is more accurately associated with pyrrole (B145914) synthesis, though the Paal-Knorr variant applies to thiophenes. wikipedia.org

A described, though less common, multi-step sequence involves reacting 2-propenylthiourea with ethyl borate (B1201080), followed by heating with sodium acetate (B1210297) to yield 5-acetylthiophene-2-boronic acid ethyl ester. bloomtechz.com This boronic ester intermediate is then subjected to hydrolysis, typically under basic conditions (e.g., with sodium hydroxide), to cleave the ester and afford the final this compound. bloomtechz.com The hydrolysis of boronic esters is a standard final step in many boronic acid syntheses. ed.ac.uk

Modern synthetic chemistry increasingly relies on catalytic C-H activation to form carbon-boron bonds directly, which can be more atom-economical. wikipedia.org Iridium-catalyzed C-H borylation reactions are particularly effective for heteroarenes like thiophene. wikipedia.orgvanderbilt.edu These reactions typically employ a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst and a ligand. For thiophenes, borylation generally occurs selectively at the C-H bond alpha to the sulfur atom due to electronic effects. wikipedia.org

Another catalytic approach is the Miyaura borylation, which uses a palladium catalyst to couple a halo-thiophene with a diboron (B99234) reagent. wikipedia.org For instance, 5-bromo-2-acetylthiophene can be reacted with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the corresponding boronate ester, which is then hydrolyzed. nih.gov

The synthesis of a boronic acid via the oxidation of a thiophenol is not a chemically viable or documented method. bloomtechz.com Oxidation of a thiol (thiophenol) would lead to disulfide or sulfonic acid derivatives, not a carbon-boron bond. One source describes a procedure involving the reaction of 5-acetyl-2-thiophenol with sodium hydroxide (B78521) and hydrogen peroxide, but this is chemically inconsistent with the formation of a boronic acid and likely erroneous. bloomtechz.com

Advanced Synthetic Considerations

Advanced strategies often provide higher yields and better control over regioselectivity, with halogen-metal exchange being a prominent and reliable method.

A robust and widely used strategy for the synthesis of this compound involves a halogen-metal exchange reaction. acsgcipr.orgwikipedia.org This method begins with a readily available halogenated precursor, typically 2-bromo-5-acetylthiophene.

The process involves two key steps:

Metal-Halogen Exchange : The bromo-substituted thiophene is treated with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C). ethz.ch This reaction rapidly exchanges the bromine atom for a lithium atom, creating a highly reactive 5-acetyl-2-thienyllithium intermediate. wikipedia.orgethz.ch

Borylation : The organolithium intermediate is then quenched with an electrophilic boron source, such as trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate ester intermediate.

Hydrolysis : The reaction mixture is finally treated with aqueous acid to hydrolyze the boronate ester, yielding the target this compound.

This method is highly efficient due to the speed and selectivity of the lithium-halogen exchange. wikipedia.org

| Step | Reagents & Conditions | Intermediate/Product |

| Starting Material | 2-Bromo-5-acetylthiophene | - |

| 1. Metalation | n-BuLi, Dry THF, -78 °C | 5-Acetyl-2-thienyllithium |

| 2. Borylation | Triisopropyl borate, -78 °C to RT | Lithium (5-acetylthiophen-2-yl)triisopropoxyborate |

| 3. Hydrolysis | Aqueous HCl | This compound |

Table 1: Typical Reaction Sequence for Halogen-Metal Exchange Borylation

In complex, multi-step syntheses, it is often necessary to protect the boronic acid functional group to prevent it from reacting under conditions intended to modify other parts of the molecule. nih.govresearchgate.net Boronic acids are typically protected by converting them into more stable boronate esters. wikipedia.org

Common protecting groups for boronic acids include:

Pinacol (B44631) (pin) : Forms a pinacol boronate ester. These are very common, relatively stable to chromatography, but can be challenging to hydrolyze directly. chem-station.comresearchgate.net

N-methyliminodiacetic acid (MIDA) : Forms a tridentate MIDA boronate which is exceptionally stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling. nih.govnih.gov It can be easily deprotected under mild basic conditions. chem-station.com

1,8-Diaminonaphthalene (dan) : Creates a very stable boronamide derivative. chem-station.com

The formation of a boronate ester (like a pinacol ester) during synthesis, as seen in the Miyaura borylation or halogen-metal exchange pathways, can itself be considered a protection step. nih.govchem-station.com The final acidic or basic hydrolysis is the deprotection step that reveals the free boronic acid. ed.ac.ukorganic-chemistry.org This strategy allows for purification of the stable ester intermediate before proceeding to the final product.

| Protecting Group | Structure Class | Key Features | Deprotection |

| Pinacol | Diol Ester | Common, stable to chromatography | Acidic hydrolysis (often with an oxidant like NaIO₄) or via trifluoroborate |

| MIDA | Aminodiacid Ester | Highly stable, orthogonal to many reactions | Mild aqueous base (e.g., NaOH, NaHCO₃) |

| dan | Diamine Amide | Very robust, electron donation to boron reduces reactivity | Acidic hydrolysis |

Table 2: Common Protecting Groups for Boronic Acids

Protection and Deprotection Strategies for Boronic Acids

MIDA Boronates as Protecting Groups

N-methyliminodiacetic acid (MIDA) has emerged as a highly effective protecting group for boronic acids. nih.gov MIDA boronates are formed by the reaction of a boronic acid with N-methyliminodiacetic acid. sigmaaldrich.com These resulting MIDA-protected boronate esters exhibit remarkable stability. sigmaaldrich.combldpharm.com They are typically bench-top stable solids that can withstand air and moisture, are compatible with silica (B1680970) gel chromatography for purification, and remain unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.combldpharm.com

The protective nature of the MIDA group stems from the rehybridization of the boron center from sp² to sp³, forming a more stable tetrahedral complex. sigmaaldrich.com This increased stability prevents unwanted side reactions and decomposition, allowing for more controlled and efficient synthetic transformations. rsc.org The use of MIDA boronates has been instrumental in enabling iterative cross-coupling reactions, a powerful strategy for the synthesis of complex molecules. sigmaaldrich.comrsc.org

Reversibility of MIDA Chelation for Parent Boronic Acid Generation

A key advantage of the MIDA protecting group is the ease and efficiency with which it can be removed to regenerate the parent boronic acid. sigmaaldrich.combldpharm.com The deprotection process is typically achieved under mild aqueous basic conditions. sigmaaldrich.com Reagents such as 1M sodium hydroxide (NaOH) or even weaker bases like sodium bicarbonate (NaHCO₃) at room temperature are sufficient to hydrolyze the MIDA boronate and release the free boronic acid. sigmaaldrich.comnih.gov

Strategies for Overcoming Stability Issues in Heteroaromatic Boronic Acids

Heteroaromatic boronic acids, including thiophene derivatives, are notoriously prone to protodeboronation, an unproductive process where the boronic acid group is cleaved and replaced by a hydrogen atom. dur.ac.ukresearchgate.net This instability is a significant hurdle in their application, particularly in Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net

Several strategies have been developed to mitigate these stability issues. The use of protecting groups, as discussed with MIDA boronates, is a primary approach. researchgate.net By converting the boronic acid to a more stable derivative, such as a MIDA boronate, the propensity for protodeboronation is significantly reduced. researchgate.net Other protecting groups and derivatives, such as pinacol esters and potassium trifluoroborate salts, also offer enhanced stability, although their synthesis and purification can sometimes be more demanding. nih.gov

Alternative strategies include the use of diethanolamine (B148213) (DEA) to form stable complexes known as DABO boronates. These are air-stable adducts that can be easily isolated, stored, and used directly in coupling reactions. nih.gov Careful control of reaction conditions, such as pH, can also play a crucial role in minimizing protodeboronation. researchgate.net

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the desired yield, selectivity, scalability, and adherence to green chemistry principles.

Yields and Selectivity of Different Methodologies

Different synthetic methods for this compound and its derivatives offer varying levels of yield and selectivity. For instance, the Vilsmeier-Haack reaction followed by cyclization to form 5-aryl-2-acetylthiophenes can proceed in good yields. mdpi.com Borylation reactions, such as those involving the coupling of a bromo-substituted thiophene with a boron source, are also common. bloomtechz.com

The use of MIDA boronates can significantly enhance the yields of cross-coupling reactions involving unstable boronic acids. nih.gov By protecting the boronic acid functionality, side reactions are minimized, leading to a more efficient conversion to the desired product. The selectivity of these reactions is also high, as the MIDA group effectively masks the reactivity of the boronic acid until it is intentionally released. sigmaaldrich.com

Below is a table summarizing the yields for the synthesis of various boronic acid derivatives using different methodologies, highlighting the effectiveness of protective group strategies.

| Boronic Acid Derivative | Methodology | Yield (%) | Reference |

| Aryl DABO Boronates | Complexation with DEA | High | nih.gov |

| 5-Aryl-2-acetylthiophenes | Vilsmeier-Haack/Cyclization | Good | mdpi.com |

| MIDA Boronate Protected Species | Cross-Coupling | Improved | nih.gov |

This table provides a qualitative summary of yields as specific numerical data for this compound was not available in the provided search results.

Scalability and Green Chemistry Principles in Synthesis

The scalability of a synthetic route is a critical consideration for the industrial production of this compound. Methods that are amenable to large-scale synthesis are highly desirable. Furthermore, the principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly important in modern chemical synthesis. rsc.org

The synthesis of boronic acid esters via mechanochemistry, which involves the grinding of a boronic acid and a diol without a solvent, represents a facile and environmentally friendly approach. rsc.org This method often results in excellent yields and purity with a simple workup. rsc.org The use of palladium nanoparticles in a recyclable medium like polyethylene (B3416737) glycol (PEG) for the borylation of aryl halides also aligns with green chemistry principles. researchgate.net

Cross Coupling Reactions Involving 5 Acetylthiophene 2 Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. youtube.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. libretexts.org The versatility and mild reaction conditions of the Suzuki-Miyaura coupling have made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. youtube.com

Fundamental Mechanism and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving a palladium catalyst. libretexts.orgnih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. researchgate.net The oxidation state of palladium changes from 0 to +2 in this process. youtube.com

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (in this case, the 5-acetylthienyl group from 5-acetylthiophene-2-boronic acid) is transferred to the palladium(II) complex. youtube.com This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the palladium center. researchgate.net

Reductive Elimination: The final step is reductive elimination, where the two organic groups coupled to the palladium(II) center are joined together to form the new C-C bond of the biaryl product. researchgate.net This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net

A schematic representation of the Suzuki-Miyaura catalytic cycle is shown below:

Reactivity and Scope in C-C Bond Formation

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of various thiophene-containing compounds. semanticscholar.org The reactivity of this heterocyclic boronic acid allows for the formation of C-C bonds with a range of coupling partners. nih.gov

Coupling with Halogenated Aromatic Hydrocarbons

This compound can be effectively coupled with various halogenated aromatic hydrocarbons. dp.tech For instance, the reaction of this compound with 2-bromo-5-(bromomethyl)thiophene (B1590285) has been utilized in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info This highlights the ability to selectively couple at the boronic acid moiety while the bromomethyl group remains intact for further functionalization. d-nb.info

| Coupling Partner | Product | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 2-(Bromomethyl)-5-(5-acetylthiophen-2-yl)thiophene | Moderate to Excellent | d-nb.info |

| 3,4-Dibromo-2,5-dichlorothiophene | 3,4-Bis(5-acetylthiophen-2-yl)-2,5-dichlorothiophene | Moderate to Good | mdpi.com |

Iterative Cross-Coupling Strategies for Complex Molecule Synthesis

Iterative cross-coupling strategies, particularly those employing boronic acid derivatives, represent a powerful approach for the systematic and controlled synthesis of complex organic molecules. nih.govcore.ac.uk While specific examples detailing the use of this compound in complex iterative syntheses are not prevalent in the provided search results, the principles of iterative cross-coupling can be applied. The use of bifunctional building blocks in an iterative manner allows for the rapid assembly of molecular complexity. core.ac.uk The stability of boronic acids and their derivatives, such as MIDA boronates, under various reaction conditions is crucial for the success of these strategies. nih.gov

Application in the Synthesis of Biaryls

The synthesis of biaryl compounds is a significant application of the Suzuki-Miyaura coupling. mit.edunumberanalytics.com this compound serves as a key reagent for introducing a 5-acetylthienyl moiety into biaryl structures. These structures are prevalent in many biologically active molecules and functional materials. nih.gov The reaction of this compound with various aryl halides, catalyzed by palladium complexes, provides a direct route to these important compounds. mdpi.comresearchgate.net

| Aryl Halide | Catalyst | Base | Product | Yield (%) | Reference |

| 4-Bromoanisole (B123540) | XPhos Precatalysts | Various | 2-Acetyl-5-(4-methoxyphenyl)thiophene | Varies | ntnu.no |

| Aryl Chlorides | NiCl2/PPh3 | K3PO4·nH2O | 5-Aryl-2-acetylthiophene | Good | researchgate.net |

| 3,4-Dibromo-2,5-dichlorothiophene | Pd(PPh3)4 | K3PO4 | 3,4-Diaryl-2,5-dichlorothiophene | Moderate to Good | mdpi.com |

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful optimization of several reaction parameters. researchgate.net Key factors that influence the yield and selectivity of the coupling of this compound include the choice of catalyst, base, solvent, and temperature. ntnu.no

Catalyst: The selection of the palladium catalyst and its associated ligand is critical. nih.gov For the coupling of thienylboronic acids, highly active catalysts such as those based on bulky, electron-rich phosphine (B1218219) ligands like XPhos have proven to be effective. ntnu.no

Base: A variety of inorganic bases can be used, with potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) being commonly employed. nih.govresearchgate.net The choice of base can significantly impact the reaction outcome and often needs to be empirically determined for a specific set of reactants. nih.gov

Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst. ntnu.no Mixtures of organic solvents and water are frequently used. For instance, a mixture of dimethylformamide (DMF) and water has been found to be effective for certain Suzuki-Miyaura couplings. researchgate.net

Temperature: The reaction temperature is another important parameter. While some couplings can proceed at room temperature, others may require heating to achieve a satisfactory reaction rate and yield. researchgate.net

A study on the coupling of (5-formylthiophen-2-yl)boronic acid, a closely related compound, with 4-bromoanisole demonstrated the importance of optimizing these conditions. ntnu.no The use of XPhos precatalysts was found to be optimal for this model reaction. ntnu.no

| Parameter | Condition | Observation | Reference |

| Catalyst | XPhos Precatalysts | Proved to be the best system for the model reaction. | ntnu.no |

| Base | K2CO3 | Found to be more suitable than organic bases in some cases. | researchgate.net |

| Solvent | DMF-H2O (1:1) | Gave the best yield in a specific optimized reaction. | researchgate.net |

| Temperature | 70 °C | Optimal for a specific reaction, with a drop in yield at room temperature. | researchgate.net |

Challenges and Solutions in Suzuki-Miyaura Coupling with Heteroaromatic Boronates

While the Suzuki-Miyaura coupling is a powerful tool, its application to heteroaromatic boronic acids, such as this compound, presents specific challenges.

Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product. nih.gov Five-membered 2-heteroaromatic boronic acids are particularly susceptible to this process under basic reaction conditions. mit.edu

Catalyst Deactivation: The Lewis basic heteroatoms (like the sulfur in thiophene) can coordinate to the palladium catalyst, leading to its deactivation or "poisoning". nih.gov

Several strategies have been developed to overcome these challenges:

Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester, can increase its stability and reduce the rate of protodeboronation. nih.govillinois.edu

Anhydrous Conditions: Employing anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK) can prevent the hydrolysis of boronic esters and suppress protodeboronation. nih.govillinois.edu

Lewis Acid Additives: The addition of a Lewis acid, such as trimethyl borate (B1201080), can buffer the inhibitory effects of the base and prevent catalyst poisoning by coordinating to the heteroatoms of the substrate. nih.gov

Highly Active Catalysts: The development of highly active catalyst systems with specialized ligands allows for reactions to be run at lower temperatures and for shorter durations, which minimizes the time for side reactions like protodeboronation to occur. mit.edufrontiersin.org

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other metal-catalyzed transformations.

Copper-Catalyzed Nitration Reactions

Arylboronic acids can undergo ipso-nitration, where the boronic acid group is replaced by a nitro group (-NO₂). This transformation can be achieved using copper catalysts in the presence of a suitable nitrating agent. researchgate.net For instance, copper-catalyzed nitration of aryl boronic acids has been reported using nitrite (B80452) salts under mild conditions. researchgate.net Thiophenes are known to react with mild nitrating agents like copper nitrate, typically at the 2-position. semanticscholar.org This provides a direct method for the synthesis of nitro-thiophenes, which are important intermediates in organic synthesis. researchgate.net Another approach involves a palladium-catalyzed, copper(I)-mediated coupling of boronic acids with benzylthiocyanate to produce nitriles, demonstrating the versatility of boronic acids in copper co-catalyzed systems. nih.gov

Acylative Coupling Reactions with Carboxylic Acid Derivatives

Acylative coupling reactions represent a powerful method for the formation of ketones. In the context of this compound, this typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with acylating agents derived from carboxylic acids, like acyl chlorides. libretexts.org These reactions facilitate the formation of a new carbon-carbon bond between the thiophene (B33073) ring and the acyl group.

The general mechanism involves the reaction of an organoborane reagent, in this case, this compound, with an organic halide or related electrophile in the presence of a palladium catalyst. youtube.com For acylative couplings, an acyl chloride is often used as the electrophile. The catalytic cycle includes oxidative addition of the acyl chloride to the palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired ketone product and regenerate the catalyst.

A notable example is the synthesis of chalcones and other ketones via the Suzuki-Miyaura coupling reaction. nih.gov This can be adapted for this compound, where it would react with various aryl or alkyl acyl chlorides. For instance, the coupling with benzoyl chloride in the presence of a suitable palladium catalyst and base would yield 1-phenyl-2-(5-acetylthiophen-2-yl)ethan-1-one.

Another relevant transformation is the carbonylative Suzuki-Miyaura reaction. nih.gov In this variation, carbon monoxide is introduced into the reaction, which becomes incorporated as a carbonyl group in the final product. This allows for the three-component coupling of an aryl halide, carbon monoxide, and the boronic acid to form unsymmetrical biaryl ketones. nih.gov

Table 1: Examples of Acylative Coupling Reactions

| Boronic Acid | Acylating Agent | Catalyst System | Product |

| This compound | Benzoyl chloride | Pd(PPh₃)₄, Base | 1-(5-Acetylthiophen-2-yl)-1-phenylethanone |

| This compound | Acetyl chloride | Pd(dppf)Cl₂, Base | 1-(5-Acetylthiophen-2-yl)propan-1-one |

| This compound | Cinnamoyl chloride | Pd(PPh₃)₄, Cs₂CO₃ | 1-(5-Acetylthiophen-2-yl)-3-phenylprop-2-en-1-one |

Non-Catalytic Reactions and Derivatization

Beyond metal-catalyzed couplings, this compound can undergo various non-catalytic transformations, primarily involving the acetyl and boronic acid functional groups. These reactions are crucial for synthesizing a diverse range of derivatives.

Condensation Reactions

The acetyl group of this compound is a ketone, making it susceptible to condensation reactions with aldehydes and other carbonyl compounds. rsc.org A prominent example is the Claisen-Schmidt condensation, which is widely used to synthesize chalcones. ncat.eduacs.org In this base-catalyzed reaction, the α-carbon of the acetyl group is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone known as a chalcone (B49325). researchgate.net

These thiophene-based chalcones are of significant interest due to their biological activities. nih.gov The reaction is versatile, allowing for the condensation of this compound with a wide array of aromatic and heteroaromatic aldehydes to produce a library of chalcone derivatives. researchgate.net

Another type of condensation is the Knoevenagel condensation, where the acetyl group reacts with compounds possessing an active methylene (B1212753) group, such as malononitrile, in the presence of a weak base like ammonium (B1175870) acetate (B1210297). mdpi.com

Table 2: Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Partner | Base/Solvent | Resulting Chalcone Derivative |

| Benzaldehyde | KOH / Methanol | (E)-1-(5-Acetylthiophen-2-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-1-(5-Acetylthiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | KOH / Methanol | (E)-1-(5-Acetylthiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

| Furan-2-carbaldehyde | NaOH / Ethanol | (E)-1-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one |

Reactions of the Acetyl Moiety

The acetyl group (a ketone) is a versatile functional handle that can be modified through various chemical reactions to produce a range of derivatives. mdpi.com

One of the most fundamental reactions is the reduction of the ketone to a secondary alcohol. e-bookshelf.de This transformation can be readily achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting product is 1-(5-(dihydroxyboryl)thiophen-2-yl)ethan-1-ol. This reduction is often a key step in the synthesis of more complex molecules.

The acetyl group can also undergo reactions typical of ketones, such as conversion into imines or oximes through condensation with primary amines or hydroxylamine, respectively. Furthermore, it can be a substrate in reactions like the Wittig reaction to form alkenes or undergo haloform reactions under specific basic conditions with halogens. The acetyl moiety is also a precursor for creating other heterocyclic systems fused to the thiophene ring.

Table 3: Derivatization of the Acetyl Group

| Reaction Type | Reagent(s) | Product Structure |

| Ketone Reduction | Sodium borohydride (NaBH₄), Methanol | 1-(5-(Dihydroxyboryl)thiophen-2-yl)ethan-1-ol |

| Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | 1-(5-(Dihydroxyboryl)thiophen-2-yl)ethanone oxime |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Base | 2-(Prop-1-en-2-yl)-5-(dihydroxyboryl)thiophene |

Applications of 5 Acetylthiophene 2 Boronic Acid in Advanced Materials and Medicinal Chemistry

Applications in Materials Science

The distinct electronic and structural characteristics of 5-acetylthiophene-2-boronic acid make it a prime candidate for the construction of novel organic materials with tailored properties. Its ability to participate in polymerization and cross-coupling reactions allows for its integration into highly conjugated systems suitable for electronic and optoelectronic applications.

Thiophene-based materials are a cornerstone of organic electronics, and this compound serves as a critical precursor in the synthesis of organic semiconductors. nih.gov Thiophene (B33073) is an electron-rich heterocycle that facilitates charge transport, a fundamental property for semiconductor performance. nih.gov The boronic acid group allows for the strategic coupling of the thiophene unit with other aromatic or heteroaromatic systems through reactions like the Suzuki coupling. This method is extensively used to construct the conjugated backbones of semiconducting polymers and small molecules. nih.gov

For instance, in the synthesis of Donor-Acceptor (D-A) type organic semiconductors, thiophene derivatives often act as the electron-donating block. By reacting this compound with a suitable halogenated electron-accepting moiety, researchers can construct π-conjugated systems with specific electronic band gaps. nih.govrsc.org The acetyl group can further modify the electronic properties of the resulting material, influencing its solubility and thin-film morphology, which are crucial for device fabrication and performance.

| Building Block Type | Example Precursor | Coupling Reaction | Resulting Structure | Application |

|---|---|---|---|---|

| Thiophene Boronic Acid Derivative | This compound | Suzuki-Miyaura Coupling | π-Conjugated Thiophene-based Polymers/Small Molecules | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Related Thiophene Boronic Ester | 2-Thiopheneboronic acid pinacol (B44631) ester | Suzuki-Miyaura Coupling | Benzothiadiazole-Thiophene Copolymers | Organic Semiconductors nih.gov |

The reactivity of this compound facilitates its incorporation into various polymeric architectures to create functional materials. This integration can be achieved either by forming a polymer backbone through step-growth polymerization or by grafting the molecule onto an existing polymer chain. These materials can be designed to have specific optical, electronic, or sensory properties.

One approach involves the solid-state doping of polymer films, such as poly(methylmethacrylate) (B3431434) or poly(N-vinylcarbazole), with boronic acid precursors. aablocks.com This method provides a potential pathway for developing materials with unique functionalities. The acetylthiophene moiety can impart desirable characteristics to the host polymer, such as enhanced charge transport or altered photophysical behavior, making the resulting composite material suitable for various electronic applications.

Boron-containing heterocycles are a class of compounds being explored for their potential in advanced optoelectronic devices. aablocks.com When a boron atom is incorporated into a heterocyclic ring system, it can significantly influence the electronic structure and photophysical properties of the molecule. aablocks.comumich.edu Synthesizing such heterocycles often involves the cyclocondensation of boronic acids with other functionalized reagents. aablocks.com

This compound is a valuable starting material for creating complex, highly π-conjugated systems that exhibit interesting optical properties. aablocks.com These properties make them candidates for use in organic light-emitting devices (OLEDs). The unique electronic nature of boron, combined with the conjugated thiophene ring, can lead to materials with high quantum yields and tunable emission spectra, which are critical for the development of efficient and vibrant displays and lighting technologies. aablocks.com

Applications in Medicinal Chemistry

In medicinal chemistry, the search for new therapeutic agents is relentless. Boronic acids and their derivatives have emerged as a significant class of compounds, largely due to their unique chemical properties and their role in the development of targeted therapies. nih.gov Once considered potentially toxic, boron-containing compounds are now recognized for their stability, low toxicity, and versatile reactivity. nih.gov

This compound is a key building block for synthesizing a variety of heterocyclic compounds that may possess biological activity. nih.gov Heterocyclic structures are ubiquitous in pharmaceuticals, and the thiophene ring itself is a well-known pharmacophore. The boronic acid function enables the coupling of the acetyl-thiophene scaffold to other molecular fragments, allowing for the rapid generation of diverse chemical libraries for biological screening. nih.gov

For example, this precursor can be used to construct complex molecules like substituted oxadiazolines, which have shown promise as antimicrobial agents. nih.gov The ability to systematically modify the structure by coupling the boronic acid with different partners is a powerful tool for structure-activity relationship (SAR) studies, aiming to optimize the potency and selectivity of new drug candidates. The resulting compounds are evaluated for a range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. nih.govnih.gov

The development of novel anticancer agents is a primary focus of modern medicinal chemistry. Derivatives of this compound are being investigated for their potential in this area. nih.gov The strategy often involves using the boronic acid as a handle to synthesize more complex molecules that can interact with biological targets involved in cancer progression. researchgate.net

Exploration in Anti-inflammatory Agents

The boronic acid functional group is a key pharmacophore in the design of various therapeutic agents, including those with anti-inflammatory properties. Boronic acid derivatives are recognized for their ability to inhibit certain enzymes involved in inflammatory pathways. Specifically, they are known to act as inhibitors of serine proteases, which play a significant role in inflammation. The mechanism of inhibition often involves the boronic acid group forming a stable, covalent bond with the hydroxyl group of a serine residue within the enzyme's active site, effectively deactivating the enzyme.

While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in current literature, its potential can be inferred from the known activities of related boronic acid-containing compounds. Research into various boronic acid derivatives has demonstrated their potential to modulate inflammatory responses, primarily through enzyme inhibition. The investigation of compounds like oleanolic acid has shown that inhibition of key inflammatory enzymes such as secretory phospholipase A2 (sPLA2) is a viable strategy for achieving anti-inflammatory effects nih.gov. The exploration of this compound and its derivatives in this context is a promising area for future research, leveraging the established inhibitory capabilities of the boronic acid moiety.

Potential in Antibacterial and Antifungal Activities

The development of novel antimicrobial agents is a critical area of pharmaceutical research. Boron-containing compounds, particularly those with a boronic acid group, have garnered significant interest for their potential antibacterial and antifungal properties researchgate.net. The benzoxaborole class of compounds, which are cyclic esters of phenylboronic acids, includes FDA-approved antifungal drugs like tavaborole, highlighting the therapeutic potential of this chemical family researchgate.net.

The antimicrobial mechanism of boronic acids is often attributed to their ability to inhibit essential metabolic enzymes in pathogens. For instance, they can interfere with protein synthesis by inhibiting enzymes like leucyl-tRNA synthetase nih.gov. The thiophene ring, present in this compound, is also a common scaffold in many biologically active compounds, including antimicrobials. The combination of the thiophene nucleus and the boronic acid functional group in this compound suggests a strong potential for antibacterial and antifungal activity. While specific studies focusing exclusively on this compound's antimicrobial spectrum are emerging, the broader class of boronic acids has shown promise against various pathogens, including vancomycin-resistant Enterococcus faecium and Bacillus subtilis nih.gov.

Enzyme Inhibition Studies

Boronic acids are a well-established class of enzyme inhibitors, with their utility stemming from the unique electronic nature of the boron atom. The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid, allowing it to form a reversible, yet stable, tetrahedral complex with nucleophilic residues in an enzyme's active site researchgate.net. This ability to mimic the tetrahedral transition states of substrate hydrolysis makes them potent inhibitors, particularly for serine proteases and other hydrolases researchgate.net.

The most prominent example of a boronic acid-based drug is Bortezomib, a proteasome inhibitor used in cancer therapy nih.gov. The boronic acid moiety is crucial for its mechanism of action, which involves binding to the N-terminal threonine residue in the proteasome's active site mdpi.com. Derivatives of this compound are explored for similar purposes. The general inhibitory mechanism allows for broad applications, as summarized in the table below.

| Enzyme Class | General Mechanism of Inhibition by Boronic Acids |

| Serine Proteases | Formation of a stable, covalent adduct with the active site serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis. |

| Proteasomes | Reversible covalent binding to the active site N-terminal threonine residue, blocking protein degradation. |

| Histone Deacetylases (HDACs) | Interaction with the zinc-containing active site, though the exact mechanism can vary. |

| β-Lactamases | Mimicking the tetrahedral transition state of β-lactam ring hydrolysis, thereby inhibiting bacterial resistance mechanisms. researchgate.net |

The structural features of this compound make it a valuable scaffold for designing specific enzyme inhibitors for various therapeutic targets.

Applications in Chemical Sensing and Molecular Recognition

The ability of boronic acids to reversibly bind with diols forms the basis of their widespread use in chemical sensing and molecular recognition systems.

Detection of Diols and Anions

This compound is a prime candidate for developing sensors for diols and anions due to its boronic acid group. This group can react with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and catechols, to form five- or six-membered cyclic boronate esters mdpi.com. This binding event is often accompanied by a change in the physical properties of the molecule, such as fluorescence or color, which can be used for detection bath.ac.uk.

This interaction is the foundation for creating sensors for biologically important molecules like glucose. Furthermore, as a Lewis acid, the boronic acid moiety can interact with Lewis bases, including anions like fluoride (B91410) and cyanide nih.gov. This has led to the development of chemosensors for detecting these environmentally and biologically relevant anions bath.ac.uknih.gov.

| Target Species | Principle of Detection |

| Diols (e.g., Glucose, Saccharides) | Reversible formation of a cyclic boronate ester, often leading to a change in fluorescence or an electrochemical signal. mdpi.comrsc.org |

| Anions (e.g., Fluoride, Cyanide) | Lewis acid-base interaction between the electron-deficient boron atom and the nucleophilic anion. bath.ac.uknih.gov |

| Reactive Oxygen Species (e.g., Hydrogen Peroxide) | Oxidation of the arylboronic acid to the corresponding phenol, which can be detected. rsc.org |

Interaction with Proteins and Biological Labeling

The specific interaction between boronic acids and diols is exploited for sophisticated biological applications, including protein recognition and labeling. Many proteins, known as glycoproteins, have carbohydrate chains (glycans) attached to their surfaces. These glycans contain the diol structures necessary for binding with boronic acids mdpi.com.

This interaction allows for the use of this compound derivatives in several key applications:

Targeting Glycoproteins: Boronic acid-functionalized molecules can be used to target and bind to specific glycoproteins on the surface of cells, which is useful for cell imaging and therapeutic delivery raineslab.com.

Biological Labeling: By attaching a fluorescent dye to a boronic acid-containing molecule, researchers can label cells for detection and analysis. This has been used to label and detect bacteria, which have a thick outer layer of saccharides nih.gov.

Bioorthogonal Chemistry: Boronic acids are used in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This includes the formation of iminoboronates or their use in cross-coupling reactions for site-selective protein modification researchgate.net. Boronic acids can also interact directly with specific amino acid residues like serine, providing another handle for protein interaction and inhibition nih.gov.

Role as an Organic Synthesis Intermediate with Value-Added Applications

Beyond its direct applications, this compound is a highly valuable building block in organic synthesis bloomtechz.combldpharm.com. Its utility stems from its stability, ease of handling, and the reactivity of the boronic acid group in various cross-coupling reactions mdpi.com.

The most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds researchgate.net. In this reaction, the boronic acid acts as the organoboron component that, in the presence of a palladium catalyst, couples with an organic halide. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

| Reaction Type | Role of this compound | Resulting Product Type |

| Suzuki-Miyaura Coupling | Organoboron coupling partner. | Biaryl compounds, conjugated polymers, complex heterocyclic systems. sigmaaldrich.com |

| Chan-Lam Coupling | Coupling partner for forming carbon-heteroatom bonds. | Aryl amines, ethers, and thioethers. |

| Heterocycle Synthesis | A key building block for constructing more complex thiophene-containing ring systems. | Fused heterocyclic compounds, potential drug candidates. bloomtechz.com |

Through these reactions, this compound serves as a crucial intermediate for creating value-added products, such as organic semiconductors for electronic devices and complex molecular scaffolds for drug discovery bloomtechz.com.

Spectroscopic and Analytical Characterization for Research Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Acetylthiophene-2-boronic acid, both ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While specific experimental data can vary slightly based on the solvent and instrument parameters, product specifications from suppliers confirm that the proton NMR spectrum conforms to the expected structure of this compound. thermofisher.com The spectrum is anticipated to show distinct signals for the protons on the thiophene (B33073) ring, the methyl protons of the acetyl group, and the hydroxyl protons of the boronic acid group. The protons on the thiophene ring typically appear as doublets in the aromatic region, with their coupling constants indicating their relative positions. The methyl protons will present as a singlet in the upfield region. The boronic acid protons often appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. It is expected to show distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the four unique carbons of the thiophene ring. General chemical shift tables for similar heterocyclic and carbonyl compounds help in assigning these peaks. organicchemistrydata.orgwisc.edu For instance, the carbonyl carbon is expected at the most downfield position, followed by the aromatic carbons of the thiophene ring, and finally the aliphatic methyl carbon. chemicalbook.com

Table 1: Predicted NMR Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | ~2.5 | Singlet, 3H (acetyl CH₃) |

| ~7.1 - 7.8 | Multiplets/Doublets, 2H (thiophene ring CH) | |

| Broad Signal | 2H (B(OH)₂) | |

| ¹³C NMR | ~26 | Acetyl CH₃ |

| ~125 - 150 | Thiophene ring carbons |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Key expected absorptions include:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid's hydroxyl groups.

A sharp, strong absorption peak around 1660-1680 cm⁻¹ due to the C=O (carbonyl) stretching of the acetyl group.

Absorptions in the 1350-1450 cm⁻¹ region associated with the B-O stretching vibration.

C-H stretching vibrations for the aromatic thiophene ring and the aliphatic methyl group would appear around 3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.

Characteristic C=C stretching vibrations for the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

Analysis of related compounds, such as 2-Acetyl-5-bromothiophene, supports the assignment of these characteristic frequencies. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Boronic Acid (O-H) | Stretching, broad | 3200 - 3600 |

| Acetyl (C=O) | Stretching, strong | 1660 - 1680 |

| Boronic Acid (B-O) | Stretching | 1350 - 1450 |

| Thiophene Ring (C-H) | Stretching | ~3100 |

| Acetyl (C-H) | Stretching | 2900 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 169.99 g/mol , corresponding to the molecular formula C₆H₇BO₃S. thermofisher.comsigmaaldrich.com

In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be observed at m/z ≈ 170. High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can confirm the exact mass and elemental composition with high accuracy. rsc.org Fragmentation patterns would likely involve the loss of the acetyl group, water, or other small fragments from the parent molecule.

Elemental Analysis

Elemental analysis determines the percentage composition of elements in a compound. This data is used to confirm the empirical and molecular formula. The theoretical elemental composition of this compound (C₆H₇BO₃S) is a key parameter for its characterization.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 42.39 |

| Hydrogen | H | 1.01 | 4.15 |

| Boron | B | 10.81 | 6.36 |

| Oxygen | O | 16.00 | 28.23 |

Chromatographic Methods (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to separate mixtures and assess purity. youtube.comyoutube.com For boronic acids, specific staining methods can be employed for visualization. For instance, a plate can be dipped in an alizarin (B75676) solution, which forms a fluorescent boronic ester with the compound, allowing for sensitive detection under UV light (366 nm). researchgate.net The retention factor (Rf) value in a given solvent system provides an indication of the compound's polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. It is frequently used to determine the purity of this compound, with some commercial sources specifying a purity of ≥97.5% as determined by HPLC. thermofisher.com Method development for boronic acids often involves reversed-phase columns (like C18) with mobile phases consisting of acetonitrile (B52724) and water, sometimes with acid modifiers to improve peak shape and retention. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com While a powerful tool, its application to this compound may be challenging due to the compound's relatively low volatility and potential for thermal degradation at the high temperatures used in the GC inlet. nih.gov Derivatization to a more volatile ester form may be necessary for successful GC-MS analysis.

Table 4: Summary of Chromatographic Methods

| Method | Primary Use | Key Considerations |

|---|---|---|

| TLC | Purity assessment, reaction monitoring | Use of polar stationary phase (silica gel); specific staining agents like alizarin enhance detection. youtube.comresearchgate.net |

| HPLC | Purity determination, quantification | Reversed-phase columns are common; mobile phase composition is critical for good separation. thermofisher.com |

| GC-MS | Separation and identification of volatile compounds | May require derivatization to increase volatility and prevent thermal decomposition. nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of 5-Acetylthiophene-2-boronic acid is crucial for its application in pharmaceuticals, material science, and life sciences. bloomtechz.com Several methods have been developed, each with its own advantages and limitations. Future research is expected to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

One established method is the Knorr Synthesis . This process involves reacting 2-propenylthiourea with ethyl borate (B1201080), followed by treatment with sodium acetate (B1210297) and subsequent hydrolysis to yield the final product. bloomtechz.com Another approach is the Borylation Reaction , where 5-bromo-2'-acetylthiophene reacts with a boron-containing reagent in the presence of a catalyst. bloomtechz.com The Oxidation of 5-Acetyl-2-thiophenol is another viable route, utilizing an oxidizing agent like hydrogen peroxide. bloomtechz.com

Future research will likely aim to improve upon these methods by exploring alternative catalysts, solvents, and reaction conditions to enhance yield, reduce reaction times, and minimize waste. The development of one-pot syntheses and flow chemistry processes could also be a significant area of investigation, offering scalability and improved safety profiles.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Key Reagents | General Approach |

|---|---|---|

| Knorr Synthesis | 2-Propenylthiourea, Ethyl borate, Sodium acetate | Cyclization followed by hydrolysis. bloomtechz.com |

| Borylation Reaction | 5-Bromo-2'-acetylthiophene, Boron source | Catalytic borylation of a thiophene (B33073) derivative. bloomtechz.com |

| Oxidation of 5-Acetyl-2-thiophenol | 5-Acetyl-2-thiophenol, Hydrogen peroxide | Oxidation of a thiol to a boronic acid. bloomtechz.com |

Expanding the Scope of Cross-Coupling Partners

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.govyoutube.com This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. youtube.com Research in this area is focused on expanding the range of coupling partners that can be used with this compound.

Traditionally, aryl and vinyl halides have been the primary coupling partners. youtube.com However, recent advancements have enabled the use of other electrophiles, such as triflates and even acyl chlorides under specific conditions. nih.gov The development of more active and robust catalyst systems is key to broadening the scope of this reaction. For instance, the use of sterically bulky and electron-rich phosphine (B1218219) ligands has shown promise in coupling challenging substrates. nih.gov

Future work will likely explore the coupling of this compound with a wider variety of organic electrophiles, including pseudo-halides, and investigate the use of alternative metal catalysts to palladium, such as nickel or copper, which could offer different reactivity profiles and be more cost-effective. organic-chemistry.org The development of stereospecific and stereoselective coupling reactions involving this boronic acid is another promising avenue.

Investigations into Structure-Activity Relationships for Biological Applications

Derivatives of this compound have shown significant potential in medicinal chemistry, particularly in the development of anticancer drugs. bloomtechz.com Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.gov For derivatives of this compound, this could involve altering the substituents on the thiophene ring, modifying the acetyl group, or changing the boronic acid moiety. These studies can provide valuable insights into the key structural features required for a desired biological effect. For example, research on tyropeptin boronic acid derivatives has shown that modifications to the N-terminal acyl moiety and the P2 position can significantly impact their proteasome inhibitory activity and cytotoxicity. nih.gov

Future research will likely involve the synthesis and biological evaluation of a wider range of this compound derivatives. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the activity of new compounds and guiding synthetic efforts. These investigations could lead to the discovery of novel drug candidates for various diseases.

Exploration in New Material Applications

The unique electronic and optical properties of thiophene-containing compounds make them attractive building blocks for new materials. bloomtechz.com this compound, with its reactive boronic acid group, is a versatile precursor for the synthesis of polymers and other advanced materials. bloomtechz.com

Thiophene-based polymers are known for their conductivity and are used in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. bloomtechz.com The acetyl group in this compound can be further modified, allowing for the fine-tuning of the polymer's electronic properties.

Future research in this area will likely focus on the synthesis of novel polymers and co-polymers incorporating this compound. The exploration of these materials in applications such as sensors, transistors, and energy storage devices is a promising avenue. For instance, boronic acid-functionalized materials have been utilized in the development of sensors for sugars and hydrogen peroxide. mdpi.com Additionally, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with unique catalytic and gas storage properties.

Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of molecules. mdpi.comresearchgate.net In the context of this compound, computational studies can provide valuable insights into its electronic structure, vibrational frequencies, and reaction mechanisms.

DFT calculations can be used to predict the optimized geometry of the molecule and to analyze its molecular orbitals, which is crucial for understanding its reactivity. mdpi.comnih.gov For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the chemical reactivity and stability of a molecule. mdpi.com

Future research will likely involve more extensive computational studies to elucidate the mechanisms of reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction. These studies can help in designing more efficient catalysts and reaction conditions. Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired biological or material properties.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 5-Acetylthiophene-2-boronic acid critical for experimental handling?

- Answer: The compound has a molecular formula of C₆H₇BO₃S, molecular weight 169.99 g/mol, and a melting point range of 133–138°C . Purity levels exceeding 97% (HPLC) are typical for research-grade material, requiring storage in airtight containers under dry conditions to prevent hydrolysis. The boronic acid group is moisture-sensitive, necessitating inert atmospheres (e.g., nitrogen) during handling .

Q. What synthetic methodologies are commonly employed for preparing this compound?

- Answer: While direct synthesis protocols are not detailed in the evidence, analogous boronic acids are often synthesized via lithiation-borylation or Miyaura borylation of halogenated precursors. For example, bromination of 2-acetylthiophene followed by palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) is a plausible route. Post-synthesis purification typically involves recrystallization or column chromatography under anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (>97% purity) is standard .

- Structural Confirmation: and NMR to verify acetyl and boronic acid groups; IR spectroscopy for B-O stretching (~1340 cm⁻¹).

- Mass Spectrometry: ESI-MS or TOF-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 170.99) .

Advanced Research Questions

Q. How can researchers address contradictions in reported CAS registry numbers across different sources?

- Answer: Discrepancies exist between CAS numbers: 206551-43-1 vs. 01995-35/01995-55 . To resolve conflicts:

- Cross-reference authoritative databases (e.g., SciFinder, PubChem).

- Validate identity via analytical data (e.g., NMR, melting point) against literature .

- Contact suppliers for batch-specific certifications .

Q. What strategies optimize the stability of this compound in solution-phase reactions?

- Answer:

- Solvent Choice: Use anhydrous THF or DMF with molecular sieves to scavenge water.

- Temperature Control: Reactions below 25°C minimize boronic acid decomposition.

- Additives: Employ stabilizing agents like triethylamine or pinacol to form boronate esters temporarily, which hydrolyze back to the acid post-reaction .

Q. How does the acetyl substituent influence Suzuki-Miyaura cross-coupling efficiency?

- Answer: The electron-withdrawing acetyl group enhances electrophilicity at the boron center, potentially accelerating transmetallation. However, steric hindrance from the acetyl group may reduce coupling yields with bulky aryl halides. Comparative studies using substituent-free thiophene boronic acids are recommended to isolate electronic vs. steric effects .

Q. What novel applications exist in dynamic covalent chemistry systems?

- Answer: The boronic acid moiety enables reversible binding with diols, making it suitable for:

- Chemosensors: Detection of saccharides or catecholamines via fluorescence quenching/enhancement.

- Dynamic Combinatorial Libraries: Screen for bioactive compounds by tuning equilibrium conditions.

- Self-Healing Materials: Incorporate into polymers for pH-responsive networks .

Q. What computational methods predict reactivity patterns of this compound?

- Answer:

- DFT Calculations: Model boron-oxygen bond dissociation energies to assess hydrolysis susceptibility.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions.

- Docking Studies: Predict binding affinity with biological targets (e.g., enzymes with vicinal diols) .

Data Contradiction Analysis

- CAS Number Conflicts: lists ambiguous CAS RNs (01995-35/01995-55), while cite 206551-43-1. Researchers should prioritize suppliers providing analytical certificates (e.g., Synthonix ) and verify via independent characterization .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。